molecular formula C15H19NO3 B14163397 1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 17826-25-4

1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B14163397
CAS No.: 17826-25-4
M. Wt: 261.32 g/mol
InChI Key: SMJACSLQZWQFMK-UHFFFAOYSA-N
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Description

1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve good yields .

Industrial Production Methods

Industrial production methods for indole derivatives may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they may modulate enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

17826-25-4

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-butyl-5-methoxy-2-methylindole-3-carboxylic acid

InChI

InChI=1S/C15H19NO3/c1-4-5-8-16-10(2)14(15(17)18)12-9-11(19-3)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)

InChI Key

SMJACSLQZWQFMK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C

Origin of Product

United States

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